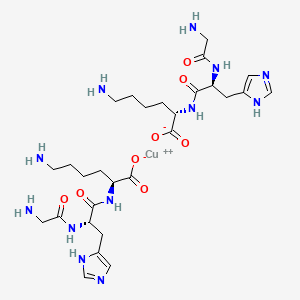
Bisprezatide copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisprezatide copper is synthesized by combining a tripeptide consisting of glycine, histidine, and lysine with copper ions. The tripeptide readily forms a complex with copper ions, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the tripeptide followed by its complexation with copper ions. The process typically includes the following steps:
- Synthesis of the tripeptide (glycine, histidine, and lysine).
- Purification of the tripeptide.
- Complexation of the tripeptide with copper ions under controlled conditions to form this compound .
Chemical Reactions Analysis
Types of Reactions: Bisprezatide copper undergoes various chemical reactions, including:
Oxidation: The copper ions in this compound can undergo oxidation-reduction reactions.
Substitution: The tripeptide can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized forms of the copper complex.
Substitution: Substituted tripeptide complexes.
Scientific Research Applications
Bisprezatide copper has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying copper-peptide interactions.
Biology: Investigated for its role in promoting cell proliferation and tissue regeneration.
Medicine: Explored for its potential in wound healing, hair growth, and treatment of chronic obstructive pulmonary disease and metastatic colon cancer.
Industry: Utilized in cosmetic products for improving skin elasticity, reducing wrinkles, and enhancing hair growth
Mechanism of Action
Bisprezatide copper exerts its effects through several mechanisms:
Collagen Synthesis: Increases the synthesis and deposition of type I collagen and glycosaminoglycan.
Antioxidant Activity: Supplies copper for superoxide dismutase, which has antioxidant properties.
Anti-inflammatory Activity: Blocks the release of iron during injury, reducing inflammation.
Angiogenesis: Increases angiogenesis at injury sites, promoting tissue repair.
Comparison with Similar Compounds
Copper tripeptide-1: Another copper-peptide complex with similar wound-healing properties.
GHK-Copper: A tripeptide-copper complex known for its role in skin and hair care.
Uniqueness: Bisprezatide copper is unique due to its specific tripeptide composition (glycine, histidine, and lysine) and its ability to form a stable complex with copper ions. This unique composition allows it to effectively promote wound healing, hair growth, and tissue regeneration .
Properties
CAS No. |
130120-56-8 |
|---|---|
Molecular Formula |
C28H44CuN12O8-2 |
Molecular Weight |
740.3 g/mol |
IUPAC Name |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3 |
InChI Key |
DIKUDQYQSJDKHU-UHFFFAOYSA-K |
SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Canonical SMILES |
[H+].C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















